2,5-Diisopropylbenzoic acid 2,5-Diisopropylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 57988-33-7
VCID: VC21507551
InChI: InChI=1S/C13H18O2/c1-8(2)10-5-6-11(9(3)4)12(7-10)13(14)15/h5-9H,1-4H3,(H,14,15)
SMILES: CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)O
Molecular Formula: C13H18O2
Molecular Weight: 206.28g/mol

2,5-Diisopropylbenzoic acid

CAS No.: 57988-33-7

Cat. No.: VC21507551

Molecular Formula: C13H18O2

Molecular Weight: 206.28g/mol

* For research use only. Not for human or veterinary use.

2,5-Diisopropylbenzoic acid - 57988-33-7

Specification

CAS No. 57988-33-7
Molecular Formula C13H18O2
Molecular Weight 206.28g/mol
IUPAC Name 2,5-di(propan-2-yl)benzoic acid
Standard InChI InChI=1S/C13H18O2/c1-8(2)10-5-6-11(9(3)4)12(7-10)13(14)15/h5-9H,1-4H3,(H,14,15)
Standard InChI Key BMTSOIOUIJOFJP-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)O
Canonical SMILES CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)O

Introduction

Chemical Structure and Properties

2,5-Diisopropylbenzoic acid has the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol, similar to its structural isomer 2,4-diisopropylbenzoic acid . The compound features a benzoic acid core with isopropyl substituents at the ortho (position 2) and meta (position 5) positions relative to the carboxylic acid group.

Physical Properties

While specific data for 2,5-diisopropylbenzoic acid is limited in the literature, the compound likely shares properties with its isomer 2,4-diisopropylbenzoic acid, which has:

PropertyValue
Physical StateSolid
Density~1.02 g/cm³
Boiling Point~296°C at 760 mmHg
Flash Point~144°C
LogP~3.6
PolarityLow (lipophilic)

These values can be reasonably extrapolated based on the properties of 2,4-diisopropylbenzoic acid reported in the literature .

Structural Comparison with Isomers

2,5-Diisopropylbenzoic acid is part of a family of diisopropylbenzoic acids that includes several isomers with distinct properties.

Comparison with 2,6-Diisopropylbenzoic Acid

2,6-Diisopropylbenzoic acid, a structural isomer, has been more extensively studied and has the same molecular formula (C₁₃H₁₈O₂) and molecular weight (206.28 g/mol) . The key difference is the positioning of the isopropyl groups, which are both at ortho positions (2 and 6) relative to the carboxylic acid group in 2,6-diisopropylbenzoic acid.

This positioning difference likely impacts:

  • Steric hindrance around the carboxylic group

  • Reactivity in certain chemical transformations

  • Crystal packing and physical properties

  • Receptor binding in biological systems

The 2,6-diisopropyl substitution pattern creates significant steric hindrance around the carboxylic acid group, which may affect its reactivity compared to the 2,5-isomer .

Relation to Hydroxylated Derivatives

4-Hydroxy-2,5-diisopropyl benzoic acid is a hydroxylated derivative that has been studied as a reference standard in analytical chemistry . The addition of the hydroxyl group at position 4 significantly alters the compound's properties, including:

  • Increased hydrophilicity

  • Additional hydrogen bonding capability

  • Modified reactivity patterns

  • Different biological activity profile

Analytical Methods and Characterization

Spectroscopic Properties

Based on structural analysis of related compounds, 2,5-diisopropylbenzoic acid would likely exhibit the following spectroscopic characteristics:

  • IR Spectroscopy: Strong absorption bands at:

    • ~1700 cm⁻¹ (C=O stretching)

    • ~2900-3000 cm⁻¹ (aliphatic C-H stretching)

    • ~3000-3300 cm⁻¹ (O-H stretching of carboxylic acid)

  • NMR Spectroscopy:

    • ¹H NMR would show signals for the methyl groups of isopropyl substituents (~1.2-1.4 ppm)

    • Methine protons of isopropyl groups (~2.8-3.3 ppm)

    • Aromatic protons (~7.0-8.0 ppm)

    • Carboxylic acid proton (~10-13 ppm)

Chromatographic Analysis

Chromatographic methods such as HPLC and GC-MS are commonly used for the analysis of substituted benzoic acids . In the Iterative Regression of Corrective Baselines (IRCB) modeling procedure, various benzoic acid derivatives including diisopropylbenzoic acids have been studied to develop analytical methods for their identification and quantification .

Applications and Uses

Research Applications

2,5-Diisopropylbenzoic acid has potential applications in various research fields:

  • Synthetic Intermediate: As a building block for more complex molecules

  • Reference Standard: For analytical chemistry and quality control purposes

  • Structure-Activity Relationship Studies: To understand the impact of substituent positioning on biological activity

Biological and Chemical Reactivity

Structure-Activity Relationships

The positioning of isopropyl groups at 2,5-positions likely influences the compound's:

  • Lipophilicity: The isopropyl groups increase the compound's LogP value, enhancing membrane permeability

  • Steric Effects: The 2,5-substitution pattern creates a distinct three-dimensional structure that may affect receptor binding

  • Electronic Effects: The isopropyl groups can modify the electronic distribution in the aromatic ring, affecting reactivity

Comparison with Other Disubstituted Benzoic Acids

A comparative analysis of various disubstituted benzoic acids reveals distinct properties based on the substitution pattern:

CompoundMolecular WeightLogPKey Features
2,5-Diisopropylbenzoic acid206.28~3.6Ortho-meta substitution
2,6-Diisopropylbenzoic acid206.28-Di-ortho substitution, increased steric hindrance
2,4-Diisopropylbenzoic acid206.283.63Ortho-para substitution
4-Hydroxy-2,5-diisopropyl benzoic acid222.28-Additional hydroxyl group, increased polarity

This comparison highlights how subtle changes in substitution patterns can lead to significant differences in physicochemical properties .

Analytical Applications

Reference Standards

4-Hydroxy-2,5-diisopropyl benzoic acid is used as an analytical reference standard in pharmaceutical analysis , suggesting that 2,5-diisopropylbenzoic acid may have similar applications, particularly in:

  • Quality Control: Authentication and purity assessment of pharmaceutical ingredients

  • Method Development: Calibration of analytical instruments

  • Impurity Profiling: Identification of related substances in drug formulations

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